Cyclopentane, 1,1-diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentane, 1,1-diethyl- is an organic compound with the molecular formula C9H18. It is a derivative of cyclopentane, where two ethyl groups are attached to the same carbon atom in the cyclopentane ring. This compound is also known by its IUPAC name, 1,1-diethylcyclopentane. It is a colorless liquid with a characteristic odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentane, 1,1-diethyl- can be synthesized through several methods. One common method involves the alkylation of cyclopentane with ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, cyclopentane, 1,1-diethyl- can be produced through catalytic hydrogenation of cyclopentadiene derivatives. This process involves the use of metal catalysts such as palladium or platinum under high pressure and temperature conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Cyclopentane, 1,1-diethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert cyclopentane, 1,1-diethyl- to more saturated hydrocarbons using hydrogen gas and metal catalysts.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, typically using halogens like chlorine or bromine in the presence of light or a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Chlorine (Cl2), bromine (Br2), light or catalysts
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated cyclopentane derivatives
Scientific Research Applications
Cyclopentane, 1,1-diethyl- has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the preparation of other cyclopentane derivatives.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: It is used in the production of specialty chemicals, including fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of cyclopentane, 1,1-diethyl- depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and molecular targets involved can vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Cyclopentane, 1,1-diethyl- can be compared with other similar compounds, such as:
Cyclopentane, 1,1-dimethyl-: Similar structure but with two methyl groups instead of ethyl groups.
Cyclopentane, 1,2-diethyl-: Ethyl groups attached to different carbon atoms in the cyclopentane ring.
Cyclohexane, 1,1-diethyl-: A six-membered ring with two ethyl groups attached to the same carbon atom.
Uniqueness
Cyclopentane, 1,1-diethyl- is unique due to the specific positioning of the ethyl groups on the same carbon atom, which can influence its chemical reactivity and physical properties compared to other cyclopentane derivatives.
Properties
CAS No. |
2721-38-2 |
---|---|
Molecular Formula |
C9H18 |
Molecular Weight |
126.24 g/mol |
IUPAC Name |
1,1-diethylcyclopentane |
InChI |
InChI=1S/C9H18/c1-3-9(4-2)7-5-6-8-9/h3-8H2,1-2H3 |
InChI Key |
DPGQSDLGKGLNHC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCC1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.